molecular formula C9H13NO3 B3142080 4-(Aminomethyl)-2,6-dimethoxyphenol CAS No. 4973-51-7

4-(Aminomethyl)-2,6-dimethoxyphenol

Cat. No.: B3142080
CAS No.: 4973-51-7
M. Wt: 183.2 g/mol
InChI Key: CGJYLAHPPGNUGT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,6-dimethoxyphenol is an organic compound that features a phenol ring substituted with aminomethyl and methoxy groups

Scientific Research Applications

4-(Aminomethyl)-2,6-dimethoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Safety and Hazards

The safety data sheet for “4-(Aminomethyl)benzoic acid” indicates that it causes skin irritation and serious eye damage . It may also cause respiratory irritation . It’s advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,6-dimethoxyphenol typically involves the introduction of aminomethyl and methoxy groups onto a phenol ring. One common method is the Mannich reaction, where a phenol reacts with formaldehyde and a primary or secondary amine under acidic conditions to form the aminomethyl derivative. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Primary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,6-dimethoxyphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aminomethyl group can interact with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-2,6-dimethoxyphenol is unique due to the presence of both aminomethyl and methoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(aminomethyl)-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,11H,5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJYLAHPPGNUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549248
Record name 4-(Aminomethyl)-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4973-51-7
Record name 4-(Aminomethyl)-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Progesterone hemisuccinate (90 mg, 0.209 mmole) and N-methylmorpholine (22 μl, 209 mmole) were dissolved in anhydrous DMF (2 ml). The solution was chilled in dry ice/CCl4 bath and isobutylchloroformate (30 μl, 0.229 mmole) was added. After 2 minutes a solution of the acridinium (42) (101 mg, 0.143 mmole) in dimethylsulfoxide (2 ml) containing N-methylmorpholine (3.14 μl, 0.28 mmole) was added. Stirring was continued at -20° C. for 10 minutes and the cooling bath was removed. After stirring at room temperature for 7 hours, 3 drops of water were added. The solvents were removed in vacuo and ethyl acetate was added to the residue. The oily precipitate was washed repeatedly with ethyl acetate. Upon trituration with acetonitrile (2 ml) the oil separated as solids. The product was purified on HPLC using C18Dynamax semi-prep column (10 mm×250 mm) (commercially available from Rainin Instrument Co., Inc., Woburn, Mass.) using CH3CN/H2O (0.1% trifluoroacetic acid), 55/45 as mobile phase at a flow rate of 2.75 ml/min. The peak appearing at retention time of 6.00 minutes was collected. Evaporation of solvents gave the conjugate (43) (yield=30%). MS: FAB, thioglycerol matrix, 895 (M+, without any counterions).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 μL
Type
reactant
Reaction Step Two
Quantity
30 μL
Type
reactant
Reaction Step Three
Quantity
101 mg
Type
reactant
Reaction Step Four
Quantity
3.14 μL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
dry ice CCl4
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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